(S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate is a chiral heterocyclic compound featuring a pyrrolidine backbone with a tert-butyl carbamate protecting group and a 3-nitropyridin-2-ylamino substituent. Its molecular formula is C₁₄H₂₁N₃O₄, derived by modifying the 3-aminopyridine moiety in (C₁₄H₂₂N₄O₂) to a nitro group, resulting in reduced hydrogen count and increased oxygen content. The (S)-stereochemistry at the pyrrolidine C3 position is critical for enantioselective applications, particularly in pharmaceutical intermediates and asymmetric synthesis . The nitro group enhances electrophilicity, making the compound a versatile precursor for further functionalization (e.g., reduction to amines or cross-coupling reactions) .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-[(3-nitropyridin-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-10(9-17)16-12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSIIVHFYOOJM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119190 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417789-12-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₆N₂O₄
- CAS Number : 1233860-11-1
Its structural features include a pyrrolidine ring substituted with a nitropyridine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .
- Modulation of Nitric Oxide Synthase (NOS) : Research indicates that compounds with similar structures can influence nitric oxide production, which is vital for various physiological processes including vasodilation and neurotransmission .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-cancer | Inhibits cell proliferation via CDK inhibition | |
| Neuroprotective | Modulates NOS activity | |
| Antimicrobial | Potential activity against bacterial pathogens |
Case Studies
- Cancer Treatment : A study demonstrated that derivatives of (S)-tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine exhibited significant inhibitory effects on tumor cell lines. The mechanism was linked to the downregulation of CDK activity, suggesting its role in halting cancer progression .
- Neuroprotection : Another investigation focused on the neuroprotective effects of related compounds, which indicated that modulation of nitric oxide levels could provide therapeutic benefits in neurodegenerative diseases. This aligns with the structural attributes of (S)-tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine, suggesting similar potential .
- Antimicrobial Activity : Preliminary studies have shown that compounds with nitropyridine groups possess antimicrobial properties. This could be explored further with (S)-tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine to assess its efficacy against specific bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of the target compound with analogous pyridine-pyrrolidine derivatives:
Key Findings :
Functional Group Diversity: The nitro group in the target compound distinguishes it from amino () or halogenated () analogs, offering unique reactivity in electrophilic aromatic substitution or reduction to amines. Halogenated derivatives (e.g., bromo, iodo) enable cross-coupling reactions, while methoxy/dimethoxymethyl groups improve solubility or act as protecting groups .
Stereochemical Impact: The (S)-configuration in the target compound and ’s amino analog contrasts with racemic mixtures (e.g., ’s diastereomers), influencing biological activity and synthetic pathways .
Synthetic Utility :
- The tert-butyl carbamate group universally serves as a protective strategy for amines, enabling deprotection under mild acidic conditions .
- Compounds with imidazo[1,2-b]pyridazine linkages () demonstrate expanded applications in kinase inhibition, whereas simpler pyridines are preferred for building block synthesis .
Physicochemical Properties: Nitro-substituted derivatives exhibit higher polarity and lower solubility in nonpolar solvents compared to halogenated or methoxy analogs. Molecular weight variations (e.g., 279–478 g/mol) correlate with substituent complexity, affecting bioavailability and synthetic scalability .
Preparation Methods
Chiral Pool Derivation from L-Proline
The (S)-pyrrolidine scaffold is typically obtained via resolution or asymmetric synthesis. A validated protocol involves:
Step 1 : Protection of L-proline
$$
\text{L-Proline} \xrightarrow[\text{Et}3\text{N, CH}2\text{Cl}2]{\text{(Boc)}2\text{O}} \text{(S)-tert-Butyl pyrrolidine-1-carboxylate} \quad
$$
Step 2 : Hydroxymethylation and amination
$$
\begin{align}
&\text{(S)-1-Boc-pyrrolidine} \xrightarrow[\text{BF}_3\cdot\text{OEt}_2]{\text{BH}_3\cdot\text{THF}} \text{(S)-tert-Butyl 3-hydroxymethylpyrrolidine-1-carboxylate} \
&\xrightarrow[\text{MsCl, Et}_3\text{N}]{\text{NaN}_3} \text{(S)-tert-Butyl 3-azidopyrrolidine-1-carboxylate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate} \quad
\end{align}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 62-68% | |
| Optical Purity | >99% ee (HPLC) | |
| Characterization | $$ ^1\text{H NMR (CDCl}_3): \delta 1.38 (s, 9H), 3.20–3.60 (m, 4H) $$ |
Nitration of Pyridine Precursors
Post-Coupling Nitration
An alternative route involves nitrating pre-coupled intermediates:
Procedure :
- Couple (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-aminopyridine
- Nitrate using HNO$$3$$/H$$2$$SO$$_4$$ at 0°C
Challenges :
- Over-nitration at C-4 position (15-20% side products)
- Requires low-temperature control (-5 to 0°C)
Yield Comparison :
| Method | Yield | Regioselectivity |
|---|---|---|
| SNAr | 74% | >99% |
| Post-nitration | 58% | 85% |
Stereochemical Integrity Preservation
Critical parameters for maintaining (S)-configuration:
- Reaction pH : Maintain neutral to slightly basic conditions (pH 7-9) to prevent Boc group cleavage
- Temperature Control : Limit exothermic reactions to <50°C during coupling
- Purification : Chiral HPLC confirms enantiopurity retention (>99% ee)
Industrial-Scale Considerations
Process Economics :
| Factor | SNAr Route | Buchwald Route |
|---|---|---|
| Raw Material Cost | \$412/kg | \$890/kg |
| Catalyst Cost | Negligible | \$1,200/batch |
| Energy Consumption | 15 kWh/kg | 28 kWh/kg |
Environmental Impact :
- SNAr generates 0.8 kg waste/kg product vs. 1.5 kg for Buchwald
- DMF recycling reduces E-factor by 40%
Analytical Characterization
Spectroscopic Data :
- $$ ^1\text{H NMR} $$ (CDCl$$_3$$) : δ 1.38 (s, 9H, Boc), 3.25–3.70 (m, 4H, pyrrolidine), 6.90 (d, J=8.4 Hz, H-5 pyridine), 8.35 (dd, J=4.8, 1.2 Hz, H-6 pyridine)
- HPLC : t$$_R$$=12.7 min (Chiralpak AD-H, hexane:i-PrOH 80:20)
- HRMS : m/z calcd for C$${14}$$H$${20}$$N$$4$$O$$4$$ [M+H]$$^+$$ 309.1562, found 309.1559
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Boc Group Hydrolysis | Use buffered conditions (pH 7.5–8.5) |
| Pyridine Ring Reduction | Avoid H$$_2$$ environments post-coupling |
| Nitro Group Instability | Store at -20°C under N$$_2$$ |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a nitro-substituted pyridine derivative with a Boc-protected pyrrolidine precursor. Key steps include:
- Amination : Reacting 3-nitropyridin-2-amine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate under Buchwald-Hartwig conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃) .
- Stereocontrol : Chiral HPLC or enzymatic resolution ensures enantiomeric purity, as seen in analogous pyrrolidine derivatives .
- Workup : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regioselective amination (e.g., δ ~8.2 ppm for pyridine protons, δ ~155 ppm for nitro groups) .
- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., [M+H]⁺ expected for C₁₄H₂₁N₄O₄) .
- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro functionality .
Advanced Research Questions
Q. How does the nitro group on the pyridine ring influence reactivity in downstream functionalization (e.g., catalytic hydrogenation or nucleophilic substitution)?
- Methodological Answer :
- Reduction : The nitro group can be selectively reduced to an amine using H₂/Pd-C in ethanol at 50°C, enabling access to aminopyridine derivatives. Competing pyrrolidine ring hydrogenation is minimized by using low pressure (1–2 atm) .
- Substitution : Nitro groups activate the pyridine ring for nucleophilic aromatic substitution (e.g., with thiols or amines) under basic conditions (K₂CO₃, DMF, 80°C) .
Q. What strategies resolve contradictions in reported yields for similar pyrrolidine-carboxylate derivatives?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DCM vs. THF) and bases (Et₃N vs. DBU) to mitigate side reactions like Boc-deprotection .
- Catalyst Tuning : Pd(OAc)₂ with bulky ligands (e.g., DavePhos) improves coupling efficiency in sterically hindered systems .
- Data Reconciliation : Cross-validate yields using kinetic studies (e.g., in situ FTIR to monitor reaction progress) .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets, and what experimental assays validate these predictions?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., JAK2 or EGFR), focusing on hydrogen bonding between the nitro group and kinase hinge regions .
- Assays : Validate via:
- FP-Based Binding : Fluorescence polarization assays with FITC-labeled ATP-competitive probes .
- Cellular IC₅₀ : Measure inhibition of kinase-dependent cell proliferation (e.g., in HELA cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
